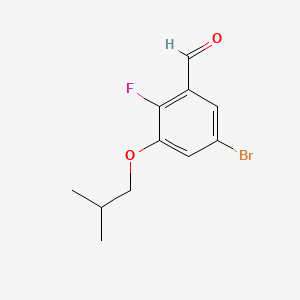
5-Bromo-2-fluoro-3-isobutoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-fluoro-3-isobutoxybenzaldehyde is an organic compound with the molecular formula C11H12BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and isobutoxy groups. This compound is used in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-isobutoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzaldehyde.
Bromination: The 2-fluorobenzaldehyde undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Isobutoxylation: The brominated product is then reacted with isobutyl alcohol in the presence of a base, such as sodium hydride, to introduce the isobutoxy group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-fluoro-3-isobutoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5-Bromo-2-fluoro-3-isobutoxybenzoic acid.
Reduction: 5-Bromo-2-fluoro-3-isobutoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-fluoro-3-isobutoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-fluoro-3-isobutoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve interactions with nucleophilic sites on proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-fluorobenzaldehyde: Lacks the isobutoxy group, making it less bulky and potentially less reactive in certain substitution reactions.
2-Fluoro-5-bromobenzaldehyde: Similar structure but different substitution pattern, which can affect its reactivity and applications.
3-Isobutoxybenzaldehyde: Lacks the bromine and fluorine atoms, making it less versatile in further chemical modifications.
Uniqueness
5-Bromo-2-fluoro-3-isobutoxybenzaldehyde is unique due to the presence of all three substituents (bromine, fluorine, and isobutoxy) on the benzene ring. This combination of functional groups provides a unique reactivity profile, making it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C11H12BrFO2 |
|---|---|
Molekulargewicht |
275.11 g/mol |
IUPAC-Name |
5-bromo-2-fluoro-3-(2-methylpropoxy)benzaldehyde |
InChI |
InChI=1S/C11H12BrFO2/c1-7(2)6-15-10-4-9(12)3-8(5-14)11(10)13/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
UYEMLKJHPFGDPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC(=CC(=C1F)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


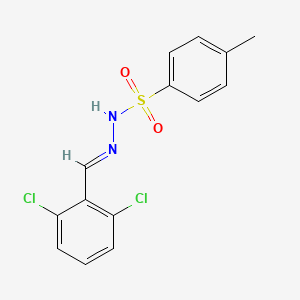

![disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B14762220.png)

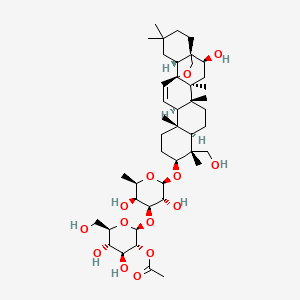
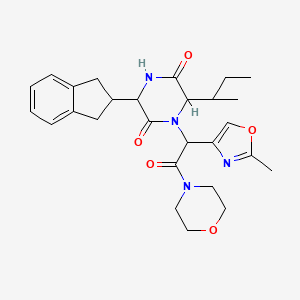
![2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)

![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)
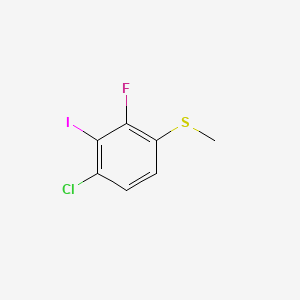

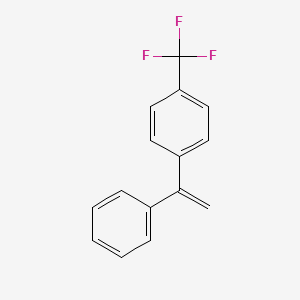
![[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14762295.png)
![4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]](/img/structure/B14762297.png)
